molecular formula C18H17NO4 B14654503 Ethyl 4-(3-oxo-3-phenylpropanamido)benzoate CAS No. 42389-75-3

Ethyl 4-(3-oxo-3-phenylpropanamido)benzoate

Cat. No.: B14654503
CAS No.: 42389-75-3
M. Wt: 311.3 g/mol
InChI Key: YDOKMMGYSBOQIK-UHFFFAOYSA-N
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Description

Ethyl 4-(3-oxo-3-phenylpropanamido)benzoate is a chemical compound with the molecular formula C18H17NO4. It is an ester derivative that features both amide and ester functional groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-oxo-3-phenylpropanamido)benzoate typically involves the reaction of ethyl 4-aminobenzoate with 3-oxo-3-phenylpropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-oxo-3-phenylpropanamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted esters and amides.

Scientific Research Applications

Ethyl 4-(3-oxo-3-phenylpropanamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-oxo-3-phenylpropanamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of both amide and ester groups allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(3-phenoxypropanamido)benzoate
  • Ethyl 4-(3-chlorobenzamido)benzoate
  • Ethyl 4-(3-fluorobenzamido)benzoate

Uniqueness

Ethyl 4-(3-oxo-3-phenylpropanamido)benzoate is unique due to the presence of the 3-oxo-3-phenylpropanoic acid moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

42389-75-3

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

ethyl 4-[(3-oxo-3-phenylpropanoyl)amino]benzoate

InChI

InChI=1S/C18H17NO4/c1-2-23-18(22)14-8-10-15(11-9-14)19-17(21)12-16(20)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,19,21)

InChI Key

YDOKMMGYSBOQIK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC(=O)C2=CC=CC=C2

Origin of Product

United States

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